molecular formula C10H13NO2S B4424106 N-cyclopropyl-1-phenylmethanesulfonamide

N-cyclopropyl-1-phenylmethanesulfonamide

Cat. No.: B4424106
M. Wt: 211.28 g/mol
InChI Key: JSBKYOUDFPFYDR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-phenylmethanesulfonamide is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It features a methanesulfonamide scaffold substituted with a cyclopropylamine group and a phenyl ring. This structural motif is common in compounds investigated for their potential biological activity. Related cyclopropylamine-containing structures have been identified in patent literature as potential inhibitors of biological targets such as LSD1 , highlighting the research relevance of this chemical class. The presence of the sulfonamide group often contributes to desirable physicochemical properties and can be crucial for target binding affinity. This product is intended for research purposes by qualified laboratory personnel. It is essential to consult the safety data sheet (SDS) before use. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,11-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBKYOUDFPFYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopropyl 1 Phenylmethanesulfonamide and Its Analogues

Direct Synthesis Approaches

Direct synthetic methods to N-cyclopropyl-1-phenylmethanesulfonamide typically involve the formation of the sulfonamide bond as the key step. These approaches are often favored for their straightforwardness and efficiency.

Sulfonamidation Reactions Involving Phenylmethanesulfonyl Precursors

The most conventional and widely employed method for the synthesis of this compound is the reaction of a phenylmethanesulfonyl precursor, most commonly phenylmethanesulfonyl chloride, with cyclopropylamine (B47189). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The synthesis proceeds by the nucleophilic attack of the nitrogen atom of cyclopropylamine on the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This addition is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly used.

A general reaction scheme is as follows:

C₆H₅CH₂SO₂Cl + H₂N-c-C₃H₅ + (C₂H₅)₃N → C₆H₅CH₂SO₂NH-c-C₃H₅ + (C₂H₅)₃N·HCl

Reactant 1Reactant 2BaseSolventProductRef.
Phenylmethanesulfonyl ChlorideCyclopropylamineTriethylamineDichloromethaneThis compound
Phenylmethanesulfonyl ChlorideCyclopropylaminePyridineTetrahydrofuranThis compound

This method is highly versatile and can be adapted for the synthesis of a wide range of N-substituted phenylmethanesulfonamides by varying the amine component.

Amidation/Sulfonylation Routes Utilizing N-cyclopropyl Phenylmethanamine

An alternative direct approach involves a two-step sequence starting from benzaldehyde (B42025). First, reductive amination of benzaldehyde with cyclopropylamine furnishes N-cyclopropyl phenylmethanamine. This intermediate is then sulfonylated using a suitable methanesulfonylating agent.

The initial reductive amination can be carried out using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), in a suitable solvent like methanol (B129727) or dichloromethane. The resulting N-cyclopropyl phenylmethanamine is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product, this compound.

This route allows for the late-stage introduction of the sulfonyl group, which can be advantageous in certain synthetic strategies. A representative synthesis is shown below:

Step 1: C₆H₅CHO + H₂N-c-C₃H₅ + [Reducing Agent] → C₆H₅CH₂NH-c-C₃H₅ Step 2: C₆H₅CH₂NH-c-C₃H₅ + CH₃SO₂Cl + Base → C₆H₅CH₂N(SO₂CH₃)-c-C₃H₅

While this specific route leads to an N-methylated sulfonamide, the principle can be adapted. However, the direct sulfonylation of N-cyclopropyl phenylmethanamine with a generic sulfonylating agent to form a simple methanesulfonamide (B31651) is a conceptually similar transformation.

Indirect Synthetic Pathways

Indirect synthetic pathways to this compound involve the construction of the cyclopropyl (B3062369) or sulfonamide moiety from a pre-existing molecule through various chemical transformations.

Cyclopropanation Strategies for Precursor Modification

One indirect strategy involves the cyclopropanation of a suitable alkenylsulfonamide precursor, such as N-vinyl-1-phenylmethanesulfonamide. This precursor could theoretically be synthesized by the reaction of phenylmethanesulfonyl chloride with vinylamine (B613835), although the stability of vinylamine presents a challenge. A more viable approach would be the elimination reaction of a precursor like N-(2-chloroethyl)-1-phenylmethanesulfonamide.

Once the N-vinyl-1-phenylmethanesulfonamide is obtained, it can undergo a cyclopropanation reaction. A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that adds across the double bond.

C₆H₅CH₂SO₂NHCH=CH₂ + CH₂I₂ + Zn(Cu) → C₆H₅CH₂SO₂NH-c-C₃H₅

PrecursorReagentsReaction TypeProductRef.
N-vinyl-1-phenylmethanesulfonamideCH₂I₂, Zn(Cu)Simmons-Smith CyclopropanationThis compound chemrxiv.org

This method offers a way to introduce the cyclopropyl group at a later stage of the synthesis.

Functional Group Interconversions on a Pre-existing Sulfonamide Core

Functional group interconversions (FGI) provide another avenue to the target molecule. This approach starts with a pre-existing sulfonamide that bears a functional group that can be converted into a cyclopropylamine moiety.

For instance, one could start with N-allyl-1-phenylmethanesulfonamide. The allyl group can be first subjected to a dihydroxylation reaction, followed by conversion of the diol to a dihalide, and finally, an intramolecular cyclization to form the cyclopropyl ring.

A more direct FGI could involve the conversion of a different functional group on the nitrogen substituent. For example, a precursor like N-(3-chloropropyl)-1-phenylmethanesulfonamide could undergo an intramolecular cyclization in the presence of a strong base to form the cyclopropyl ring. This approach is analogous to the synthesis of cyclopropyl sulfonamide from 3-chloropropane sulfonyl chloride. google.comgoogle.com

Starting MaterialKey TransformationProductRef.
N-(3-chloropropyl)-1-phenylmethanesulfonamideIntramolecular cyclization with baseThis compound google.comgoogle.com

Multi-component Reactions in Methanesulfonamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient, though less direct, route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical approach can be envisioned based on known MCRs.

For example, a modified Ugi or Passerini reaction could potentially be designed. A hypothetical Ugi-type reaction could involve the condensation of benzaldehyde, cyclopropylamine, an isocyanide, and a sulfonic acid to generate an intermediate that, after subsequent transformations, could lead to the desired sulfonamide. However, this remains a theoretical proposition requiring significant methodological development. The advantages of MCRs lie in their atom economy and step efficiency, making them an attractive area for future research in the synthesis of such sulfonamides. google.com

Catalytic Methods in this compound Synthesis

The synthesis of N-substituted sulfonamides, including this compound, often relies on the formation of a nitrogen-sulfur bond. Catalytic methods, particularly those involving transition metals, have become essential for achieving this transformation efficiently. Palladium and copper-based catalysts are prominent in the N-arylation and N-alkylation of sulfonamides.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been adapted for the formation of N-aryl sulfonamides. acs.org High-throughput experimentation has identified catalyst systems like Pd/AdBippyPhos as highly effective for the N-arylation of even weakly nucleophilic sulfonamides. acs.org These methods typically involve the coupling of a sulfonamide with an aryl halide. While often applied to N-arylation, the principles can be extended to the synthesis of complex sulfonamides. For instance, a general method involves reacting a sulfonamide with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org

Copper-catalyzed N-arylation, often referred to as the Chan-Evans-Lam (CEL) reaction, provides an alternative and often more economical approach. rsc.orgresearchgate.net These reactions can couple sulfonamides with arylboronic acids, aryl halides, or other coupling partners. Ligand-free copper iodide (CuI) has been shown to effectively catalyze the N-arylation of sulfonamides with aryl iodides, affording products in good to excellent yields. researchgate.net The conditions for such reactions can be tuned; for example, adjusting the copper source, solvent, and base can allow for chemoselective N-arylation on different nitrogen atoms within the same molecule under aerobic conditions at room temperature. rsc.org A transition-metal-free approach has also been developed, utilizing o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to achieve N-arylation of sulfonamides under mild conditions. nih.gov

The following table summarizes representative conditions for the catalytic N-arylation of sulfonamides, which are foundational for the synthesis of this compound analogues.

Catalyst SystemCoupling PartnersKey Reaction ConditionsTypical YieldReference
[Pd(crotyl)Cl]₂ / AdBippyPhosSulfonamide + Aryl HalideK₂CO₃, 3 Å mol sieves, CPME, 100 °CGood to Excellent acs.org
CuI (ligand-free)Sulfonamide + Aryl IodideCs₂CO₃, DMF, 130 °CUp to 91% researchgate.net
Cu(OAc)₂Aminobenzene sulfonamide + Arylboronic acidAerobic, Room TemperatureNot specified rsc.org
None (Transition-metal free)Sulfonamide + o-Silylaryl triflateCsFGood to Excellent nih.gov

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods is crucial for accessing chiral analogues of this compound, which may possess unique properties. Asymmetric synthesis strategies primarily focus on creating stereogenic centers at the sulfur atom or on the carbon framework, such as the α-carbon of the phenylmethane group or within substituents.

Chiral sulfinyl compounds are valuable intermediates and have been used as auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org One established method for preparing chiral sulfinamides involves the use of a chiral auxiliary, such as (-)-quinine, which can be recovered and recycled. nih.gov This approach allows for the synthesis of various N-alkyl sulfinamides in good yields and with excellent enantioselectivity from readily available reagents. nih.gov

Another powerful strategy involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. mdpi.com In this methodology, the sulfinyl group effectively controls the stereochemical outcome of the addition, as the configuration of the sulfur atom dictates the configuration of the newly formed stereocenter. mdpi.com This has been successfully applied to the stereocontrolled synthesis of complex cyclic structures. mdpi.com

Catalytic enantioselective methods are also at the forefront of synthesizing chiral sulfur compounds. acs.org For instance, enantioenriched sulfoxides can be prepared via enantioselective oxidation using transition metal catalysts, such as those based on titanium or vanadium, in combination with various chiral ligands like BINOL or salen. acs.org Furthermore, silver-catalyzed enantioselective imidation has been reported for producing heterocyclic sulfimides with high enantioselectivity using a chiral phenanthroline ligand. acs.org While not directly synthesizing the target compound, these methods are fundamental for creating chiral building blocks or analogues. For example, a biocatalytic approach using engineered myoglobin (B1173299) as a catalyst has been developed for the enantioselective cyclopropanation to produce α-cyclopropylpyruvates with up to >99% enantiomeric excess (ee). wpmucdn.com These chiral cyclopropane (B1198618) derivatives can serve as valuable precursors for more complex molecules. wpmucdn.com

The table below highlights key aspects of various stereoselective synthesis strategies applicable to producing chiral analogues.

MethodologyKey Reagent/CatalystAchieved StereoselectivityApplicabilityReference
Chiral Auxiliary(-)-QuinineExcellent enantioselectivityAsymmetric synthesis of N-alkyl sulfinamides nih.gov
Diastereoselective AdditionChiral N-tert-butanesulfinyl iminesHighly stereospecificCreation of stereocenters adjacent to nitrogen mdpi.com
Biocatalytic CyclopropanationEngineered MyoglobinUp to >99% eeSynthesis of chiral α-cyclopropylpyruvates wpmucdn.com
Ag-Catalyzed ImidationSilver / Chiral Phenanthroline LigandHigh enantioselectivitySynthesis of heterocyclic sulfimides acs.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonamides, aiming to reduce environmental impact and improve safety and efficiency. Key strategies include the use of environmentally benign solvents, solvent-free conditions, and the development of recyclable catalysts.

A significant advancement is the use of water as a solvent for sulfonamide synthesis. rsc.org A facile method describes the reaction of amino compounds with arylsulfonyl chlorides in water, using equimolar amounts of reactants and omitting organic bases. rsc.org Product isolation is simplified to filtration after acidification, leading to excellent yields and purity without further purification. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers another green alternative. A solvent-free, one-pot mechanochemical approach has been demonstrated for sulfonamide synthesis. rsc.org This method uses solid sodium hypochlorite (B82951) for a tandem oxidation-chlorination of disulfides, followed by amination, and is applicable to both aromatic and aliphatic starting materials. rsc.org

The development of recoverable and reusable catalysts is also a central theme in green sulfonamide synthesis. A novel, magnetically separable catalyst consisting of ruthenium nanoparticles immobilized on magnetite (nano-Ru/Fe₃O₄) has been developed for the direct coupling of sulfonamides and alcohols. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. acs.org The magnetic nature of the catalyst allows for its easy isolation from the reaction mixture and subsequent reuse. acs.org These approaches highlight a shift towards more sustainable practices in pharmaceutical and chemical manufacturing. rsc.orgtandfonline.comresearchgate.net

Chemical Reactivity and Transformational Chemistry of N Cyclopropyl 1 Phenylmethanesulfonamide

Reactions Involving the Sulfonamide Nitrogen

The sulfonamide nitrogen in N-cyclopropyl-1-phenylmethanesulfonamide is a key site for chemical transformations, including alkylation, acylation, and acid-base reactions.

Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide group in this compound can act as a nucleophile, particularly after deprotonation, to react with various electrophiles in alkylation and acylation reactions.

Alkylation: N-alkylation of sulfonamides typically requires a base to deprotonate the nitrogen, forming a more potent nucleophile. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). The resulting sulfonamide anion can then be reacted with an alkylating agent, such as an alkyl halide. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported, offering an alternative to traditional methods. acs.org While specific examples for this compound are not extensively documented, analogous reactions with benzenesulfonamides proceed smoothly. researchgate.net The reaction of deprotonated this compound with an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding N-alkylated product.

Acylation: Similarly, N-acylation can be achieved by treating the sulfonamide with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. semanticscholar.org More contemporary methods utilize N-acylbenzotriazoles as efficient acylating agents in the presence of sodium hydride, providing high yields for a variety of sulfonamides. semanticscholar.orgresearchgate.net These reactions are valuable for the synthesis of N-acylsulfonamides, a class of compounds with significant biological activities. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides This table presents generalized reaction conditions and expected products for the N-alkylation and N-acylation of sulfonamides, based on literature for analogous compounds.

Reaction TypeElectrophileBaseSolventTypical Product
N-AlkylationMethyl IodideK₂CO₃TolueneN-methyl-N-cyclopropyl-1-phenylmethanesulfonamide
N-AcylationAcetyl ChlorideTriethylamineDichloromethane (B109758)N-acetyl-N-cyclopropyl-1-phenylmethanesulfonamide

Protonation/Deprotonation Behavior and Acidity Studies

The acidity of the N-H bond in sulfonamides is a critical parameter influencing their reactivity. Sulfonamides are generally weakly acidic, with pKa values that are influenced by the nature of the substituents on the sulfur and nitrogen atoms. hmdb.ca The electron-withdrawing nature of the sulfonyl group enhances the acidity of the N-H proton.

Reactions of the Phenyl Ring

The phenyl ring of this compound is susceptible to various transformations common to aromatic compounds, including electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The substituent already present on the ring dictates the position of the incoming electrophile. The -CH₂SO₂NH-cyclopropyl group in this compound is an electron-withdrawing group due to the influence of the sulfonyl moiety. Electron-withdrawing groups are known to be deactivating and meta-directing. libretexts.org

Therefore, when this compound undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, the incoming electrophile is expected to add to the meta-position of the phenyl ring. This is because the carbocation intermediates formed during meta-attack are less destabilized than those formed from ortho- or para-attack.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound This table illustrates the expected major products from common electrophilic aromatic substitution reactions.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide
BrominationBr₂, FeBr₃N-cyclopropyl-1-(3-bromophenyl)methanesulfonamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃N-cyclopropyl-1-(3-acetylphenyl)methanesulfonamide

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is generally challenging for simple benzene derivatives unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org The phenyl ring in this compound is not considered "activated" for SNAr reactions under standard conditions.

For a nucleophilic aromatic substitution to occur on the phenyl ring of this molecule, it would likely require harsh reaction conditions or the introduction of a suitable leaving group (like a halide) on the ring, along with activation by strongly electron-withdrawing groups. Without such activation, direct displacement of a substituent on the phenyl ring by a nucleophile is not a feasible reaction pathway. nih.gov However, if a halogen were present on the ring, particularly in a position activated by another electron-withdrawing group, SNAr could potentially be achieved.

Metal-catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The phenyl ring of this compound, if appropriately functionalized with a halide or triflate, could participate in such reactions.

Commonly employed catalysts for these transformations include palladium, nickel, and copper complexes. sustech.edu.cnnih.govrsc.org For instance, a bromo-substituted derivative of this compound could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine, all catalyzed by palladium complexes. rsc.orgmdpi.comresearchgate.net Nickel-catalyzed reductive cross-coupling reactions have also emerged as a powerful method for the arylation of various substrates, including those with cyclopropyl (B3062369) groups. researchgate.netnih.govresearchgate.net Copper-catalyzed cross-coupling reactions are also well-established for the N-arylation of sulfonamides and the coupling of aryl halides with various nucleophiles. nie.edu.sg

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative This table outlines potential cross-coupling reactions assuming the starting material is a bromo-derivative of the title compound (e.g., N-cyclopropyl-1-(4-bromophenyl)methanesulfonamide).

Reaction NameCoupling PartnerCatalyst System (Example)Expected Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃N-cyclopropyl-1-(biphenyl-4-yl)methanesulfonamide
Heck CouplingStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NN-cyclopropyl-1-(4-styrylphenyl)methanesulfonamide
Buchwald-Hartwig AminationAniline (B41778)Pd₂(dba)₃, BINAP, NaOtBuN-cyclopropyl-1-(4-anilinophenyl)methanesulfonamide
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NN-cyclopropyl-1-(4-(phenylethynyl)phenyl)methanesulfonamide

Reactivity of the Cyclopropyl Ring

The cyclopropyl group attached to the sulfonamide nitrogen is a source of significant ring strain, which dictates much of its chemical reactivity. This strain not only influences the molecule's conformation but also serves as a driving force for various chemical transformations that are less common in acyclic analogues. nih.gov

Ring-Opening Reactions and Mechanisms

The strained three-membered ring of N-cyclopropyl sulfonamides is susceptible to cleavage under various conditions, including acid- and metal-catalysis. Research on analogous compounds such as 1-(1'-cycloalkenyl)cyclopropyl sulfonates demonstrates that ring-opening can be facile, particularly with acid catalysis under mild conditions. nih.gov The presence of substituents on the ring can further enhance the ease of this process. nih.gov

Mechanistically, these reactions can proceed through several pathways. In the presence of a Lewis acid like Titanium tetrachloride (TiCl₄), the reaction may involve the formation of a well-stabilized dipolar intermediate, which is generated following coordination of the Lewis acid and subsequent ring cleavage. rsc.org In other systems, particularly those involving oxidation, ring-opening can occur via radical formation. hyphadiscovery.com

Another significant transformation is ring-expansion. Studies on cyclopropyl amides have shown that they can be activated to form imidoyl halides in situ. In the presence of triphenylphosphine (B44618) and a carbon tetrahalide (like CBr₄), these intermediates undergo a ring-expanding reaction to yield N-substituted pyrrolidin-2-ones in good yields. acs.org While this specific reaction was demonstrated on cyclopropyl amides, the underlying principle of activating the nitrogen-bound cyclopropane (B1198618) suggests a potential pathway for this compound.

Table 1: Examples of Ring-Opening and Ring-Expansion Reactions in Cyclopropyl Systems
Reactant TypeCatalyst/ReagentConditionsProduct TypeReference
1-(1'-cycloalkenyl)cyclopropyl tosylatesPd(0)Mild conditionsSubstituted 1,3-dienylamines nih.gov
Cyclopropyl amidesPPh₃ / CX₄ (X=Cl, Br)In situ formation of imidoyl halideN-substituted pyrrolidin-2-ones acs.org
Ethyl 2,2-dimethoxycyclopropanecarboxylatesTiCl₄Reaction with PhSeCNα,α-dimethoxycarbonitriles rsc.org
CyclopropanecarboxylatesSmI₂ / Et₃N / D₂OReductive deuterationα,γ-dideuterated esters acs.org

Cyclopropane-Rearrangement Processes

The high strain energy of the cyclopropyl ring makes it a candidate for various rearrangement reactions, often initiated by ring-opening. Acid-catalyzed isomerization is a key process observed in related cyclopropyl sulfonates, leading to more stable rearranged products. nih.gov These processes are fundamentally linked to the ring-opening mechanisms, where the initial cleavage of a C-C bond is followed by structural reorganization rather than intermolecular reaction. The specific rearrangement pathways are highly dependent on the substitution pattern of the cyclopropyl ring and the nature of the catalyst or reagents employed.

C-C Bond Activation Studies

Transition-metal catalysis offers a powerful method for the selective activation of otherwise inert C-C bonds, and cyclopropanes are common substrates due to their inherent ring strain. acs.org Research has shown that nitrogen-containing functional groups can act as directing groups to facilitate regioselective C-C bond activation in nonactivated cyclopropanes. acs.orgnih.gov

In processes involving rhodium catalysts, secondary amines and anilines have been used to direct the oxidative addition of a C-C bond to the metal center. acs.org This forms a metallacycle intermediate that can then undergo further reactions, such as carbonylation, to produce larger ring structures like seven- and eight-membered lactams. acs.org Given the presence of the sulfonamide nitrogen, it is plausible that the this compound could undergo similar directed C-C bond activation, where the nitrogen atom directs a transition metal to selectively cleave one of the proximal C-C bonds of the cyclopropyl ring.

Table 2: Directed C-C Bond Activation in Aminocyclopropanes
Substrate TypeDirecting GroupCatalyst SystemKey TransformationProduct TypeReference
Nonactivated cyclopropanesSecondary Amine / AnilineRh(I) systemsCarbonylative C-N bond formationSeven- and eight-membered lactams acs.org
AminocyclopropanesTemporary Directing Group (Isocyanate-derived)Not specifiedCarbonylative C-C bond activationRing contraction products nih.gov

Stability and Degradation Pathways in Non-Biological Contexts

The stability of this compound in non-biological settings is primarily governed by the robustness of the sulfonamide functional group. The sulfonamide class of compounds is known to be widespread in aquatic environments, and their degradation has been studied extensively. cbs.dk

In general, sulfonamides are not considered readily biodegradable. oup.comoup.com Their degradation in non-biological chemical systems often involves reactive oxidants. The rate of degradation by such oxidants typically follows the order: SO₄•⁻ ≈ •OH > O₃ > ¹O₂. cbs.dk The pH of the environment can significantly affect degradation efficiency by altering the reactivity of both the sulfonamide and the oxidant. cbs.dk

Common chemical degradation pathways for sulfonamides involve two main sites on the molecule cbs.dk:

Modification of the Amino Moiety: For primary aromatic sulfonamides, this is the aniline amine group. For this compound, transformations would target the N-cyclopropyl group itself or the N-S bond.

Destruction of the Sulfonamide Bridge: Cleavage of the sulfur-nitrogen (S-N) bond is a primary degradation pathway. This can lead to the formation of the corresponding sulfonic acid and amine.

Unique chemical degradation pathways (as opposed to biological ones) include chlorine substitution, hydroxylation of the benzene ring, and isomerization of substituents. cbs.dk

Table 3: Common Non-Biological Degradation Pathways for the Sulfonamide Class
PathwayDescriptionInitiating Species/ConditionsReference
S-N Bond CleavageDestruction of the sulfonamide bridge, separating the amine/amide and sulfonyl moieties.Strong oxidants (e.g., •OH, SO₄•⁻), hydrolysis. cbs.dk
SO₂ ExtrusionLoss of sulfur dioxide from the molecule, typically for sulfonamides with six-membered heterocyclic rings.Oxidative conditions. cbs.dk
HydroxylationAddition of a hydroxyl (-OH) group to the aromatic (phenyl) ring.Reactive oxygen species (e.g., •OH). cbs.dk
Chlorine SubstitutionReaction with chlorine, leading to substitution on the amino group or aromatic ring.Aqueous chlorine. cbs.dk

Advanced Spectroscopic and Structural Elucidation of N Cyclopropyl 1 Phenylmethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of N-cyclopropyl-1-phenylmethanesulfonamide is expected to show distinct signals corresponding to the protons of the phenyl, cyclopropyl (B3062369), and methanesulfonamide (B31651) groups.

Phenyl Protons: The aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the sulfonamide group.

Methine Proton (cyclopropyl): The proton on the carbon of the cyclopropyl ring attached to the nitrogen would likely resonate as a multiplet in the range of δ 2.5-3.0 ppm due to coupling with the adjacent methylene (B1212753) protons of the cyclopropyl ring and the sulfonamide proton.

Methylene Protons (cyclopropyl): The four methylene protons of the cyclopropyl ring are diastereotopic and would be expected to appear as complex multiplets in the upfield region, typically between δ 0.5 and 1.0 ppm.

Sulfonamide Proton (N-H): The N-H proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It would likely appear in the range of δ 5.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Phenyl Carbons: The carbons of the phenyl ring would show signals in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the sulfonyl group would be deshielded and appear at a lower field.

Methine Carbon (cyclopropyl): The carbon of the cyclopropyl group bonded to the nitrogen would be expected in the range of δ 30-40 ppm.

Methylene Carbons (cyclopropyl): The methylene carbons of the cyclopropyl ring would resonate at a higher field, typically between δ 5 and 15 ppm.

Methylene Carbon (phenylmethane): The benzylic carbon of the 1-phenylmethane group would appear in the range of δ 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl 7.2 - 7.5 (m) 120 - 140
Phenyl-CH₂ 4.3 - 4.5 (s) 50 - 60
N-H 5.0 - 8.0 (br s) -
Cyclopropyl-CH 2.5 - 3.0 (m) 30 - 40

Note: These are predicted values and actual experimental data may vary. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks between the methine and methylene protons of the cyclopropyl ring, and potentially between the N-H proton and the cyclopropyl methine proton. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.gov It would definitively link the proton and carbon assignments for each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. youtube.com This is invaluable for piecing together the molecular skeleton. For example, correlations would be expected between the benzylic protons and the carbons of the phenyl ring, as well as between the cyclopropyl protons and the sulfonamide carbon.

The conformation of the this compound molecule in solution can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other, providing insights into the preferred three-dimensional arrangement of the molecule. For instance, NOE correlations could help determine the relative orientation of the phenyl and cyclopropyl groups with respect to the sulfonamide linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration would appear in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would be prominent in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S=O stretching vibrations are also typically strong in the Raman spectrum. The symmetric breathing vibration of the phenyl ring would give a characteristic strong band.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretching 3200 - 3400 Weak
S=O Asymmetric Stretch 1300 - 1350 Moderate
S=O Symmetric Stretch 1140 - 1180 Strong
Aromatic C-H Stretching > 3000 Strong
Aliphatic C-H Stretching < 3000 Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, it can confirm the molecular formula of this compound (C₁₀H₁₃NO₂S). The expected exact mass can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsion angles. The resulting crystal structure would reveal the conformation of the molecule in the solid state, including the orientation of the phenyl and cyclopropyl groups relative to each other and the geometry around the sulfur atom of the sulfonamide group. mdpi.commdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. nih.gov

Table 3: List of Compounds

Compound Name
This compound
N-H

Unit Cell Parameters and Space Group Determination

The fundamental building block of the crystal structure of this compound is defined by its unit cell. Unfortunately, specific experimental values for the unit cell parameters (a, b, c, α, β, γ) and the definitive space group for this compound are not available in the searched literature. Crystallographic studies on analogous sulfonamide compounds often reveal monoclinic or orthorhombic crystal systems. For instance, related aromatic sulfonamides have been reported to crystallize in space groups such as P21/c. bldpharm.com Without experimental single-crystal X-ray diffraction data, the precise metrics for this compound remain undetermined.

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Table 1: Unit Cell Parameters for this compound. This table is a placeholder pending the availability of experimental crystallographic data.

Molecular Conformation and Packing in the Crystal Lattice

The three-dimensional arrangement of this compound in the solid state is dictated by its molecular conformation and the efficiency of its packing within the crystal lattice. While a specific study on this compound is not available, the conformation of related sulfonamides is often characterized by a tetrahedral geometry around the sulfur atom of the sulfonamide group. researchgate.net The orientation of the phenyl and cyclopropyl groups relative to the S-N bond is a key conformational feature. In many aromatic sulfonamides, the phenyl rings adopt a twisted conformation relative to the sulfonamide moiety to minimize steric hindrance. researchgate.net

The packing of molecules in the crystal lattice is driven by the maximization of favorable intermolecular interactions. In the absence of specific data for this compound, it can be hypothesized based on similar structures that the molecules would arrange in a way that allows for significant intermolecular contacts, such as hydrogen bonding and van der Waals forces, to create a stable, repeating three-dimensional array.

Computational and Theoretical Investigations of N Cyclopropyl 1 Phenylmethanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of molecules like N-cyclopropyl-1-phenylmethanesulfonamide at the electronic level.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of chemical reactivity and stability. For sulfonamides, DFT calculations are routinely used to determine these values. For instance, studies on various sulfonamide derivatives reveal how substitutions on the phenyl and nitrogen moieties influence the HOMO-LUMO gap. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In sulfonamides, the MEP typically shows negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and positive potential (blue) near the amide proton, identifying these as sites for electrophilic and nucleophilic attack, respectively. This analysis is crucial for predicting intermolecular interactions. fapesp.br In a study of a sulfonamide-Schiff base derivative, the HOMO was found to be localized on the sulfamethoxazole (B1682508) moiety, while the LUMO was on the benzylidene portion, with a calculated energy gap that informs its electronic transitions. nih.gov

Table 1: Representative Frontier Orbital Energies for a Sulfonamide Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.98
HOMO-LUMO Gap4.27

This interactive table presents sample data for a sulfonamide Schiff base, (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, calculated at the B3LYP/6-311G+(d,p) level of theory, illustrating typical values obtained in electronic structure analysis. nih.gov

Furthermore, the possibility of tautomerism (e.g., sulfonamide vs. sulfonimide forms) in N-heterocyclic arenesulfonamides has been explored using DFT. rsc.orgrsc.orgresearchgate.net These calculations show that while the sulfonamide tautomer is often more stable in the gas phase, the energy difference is small (<6 kcal/mol), and the preference can shift towards the sulfonimide form in polar solvents. rsc.orgrsc.orgresearchgate.net

The three-dimensional arrangement of atoms in a molecule dictates its physical and biological properties. Computational methods are used to explore the conformational energy landscape and identify the most stable structures (global minima). For sulfonamides, a key feature is the conformation around the N-S bond. Typically, these molecules adopt a staggered conformation. researchgate.net

Table 2: Conformational Preferences in N-cyclopropyl Amides

Conformation TypePreferred OrientationObservation
Amide Bond (Carbonyl-Nitrogen)E-rotamer (cis)16-19% population in apolar solvents. nih.gov
N-cPr BondOrthoPreferred over the anti conformation typical for other secondary amides. nih.gov

This interactive table summarizes the unique conformational features observed in secondary N-cyclopropyl amides. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. For example, the vibrational frequencies from calculated Infrared (IR) spectra of sulfonamide derivatives often show good agreement with experimental FT-IR data. nih.govmdpi.com Key vibrational modes, such as N-H stretching, S=O asymmetric and symmetric stretching, and C-N vibrations, can be precisely assigned. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. While most calculated proton and carbon signals align well with experimental spectra, discrepancies can arise for protons involved in hydrogen bonding, such as the N-H proton, whose chemical shift is highly dependent on the solvent and molecular environment. mdpi.com

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Sulfonamide Compound

Spectroscopic FeatureExperimental ValueCalculated Value
FT-IR: N-H Stretch (sulfonamide)3291 cm⁻¹3496 cm⁻¹
FT-IR: C=O Stretch1940 cm⁻¹1810 cm⁻¹
¹H NMR: Indole N-H7.74-7.76 ppm7.87 ppm
¹H NMR: Sulfonamide N-HNot specified4.32 ppm

This interactive table shows a comparison of experimental and DFT-calculated (B3LYP) spectroscopic data for {(4-nitrophenyl)sulfonyl}tryptophan, highlighting the general agreement and specific discrepancies. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion, MD simulations can model how a molecule like this compound would move, flex, and interact with its environment (e.g., solvent molecules) over time. This approach allows for the study of conformational dynamics, solvation effects, and the stability of intermolecular interactions, such as hydrogen bonding, which are averaged out in static quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The transition state (TS) represents the highest energy point along a reaction coordinate and is a key determinant of the reaction rate. Using quantum chemical methods, the geometry of a TS can be optimized, and its existence is confirmed by identifying a single imaginary frequency in a vibrational analysis. The energy difference between the reactants and the TS defines the activation energy barrier of the reaction.

For example, computational studies on the activation pathways of N-nitrosamines—compounds with some structural similarities to sulfonamides—have used DFT to characterize the transition states for key steps. frontiersin.org These calculations can quantify the activation barriers for processes like proton transfer and the subsequent formation of reactive ions. frontiersin.org A similar approach could be applied to study the reactivity of this compound, for instance, in its synthesis or metabolic degradation, by calculating the energy barriers for bond formation or cleavage.

Table 4: Example of Calculated Activation Free Energies for a Reaction Pathway

Reaction StepActivation Free Energy (kcal/mol)
Proton Transfer (1 -> 2)+28.6
Cation Formation (3 -> 4)+7.5

This interactive table presents calculated activation barriers for the activation profile of N-nitrosopiperazine, illustrating how computational chemistry is used to quantify reaction energetics. frontiersin.org

Reaction Pathway Mapping

The synthesis of this compound typically proceeds via the reaction of phenylmethanesulfonyl chloride with cyclopropylamine (B47189). Computational chemistry offers powerful tools for mapping the reaction pathway of this transformation, elucidating the mechanism, identifying transition states, and calculating the energy profile.

The most plausible reaction mechanism is a nucleophilic addition-elimination reaction. libretexts.org This process can be computationally modeled to provide detailed insights into its energetics and kinetics.

Proposed Reaction Mechanism:

Nucleophilic Attack: The reaction initiates with the cyclopropylamine molecule acting as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of the phenylmethanesulfonyl chloride. This forms a transient, high-energy tetrahedral intermediate. rsc.org

Transition State: A transition state (TS) is reached as the new N-S bond forms and the S-Cl bond begins to break. Computational modeling can precisely define the geometry and energy of this transition state.

Elimination: The intermediate then collapses, reforming the sulfonyl double bonds and eliminating a chloride ion (Cl⁻) as a leaving group.

Deprotonation: In the presence of a base (often excess cyclopropylamine), the proton on the nitrogen atom of the newly formed sulfonamide is removed, yielding the final neutral product, this compound, and an ammonium (B1175870) salt. libretexts.org

Illustrative Data Table: Calculated Energetics for the Synthesis of this compound

Reaction StepDescriptionHypothetical Activation Energy (Ea) (kcal/mol)Hypothetical Reaction Enthalpy (ΔH) (kcal/mol)
1 Nucleophilic attack of cyclopropylamine on phenylmethanesulfonyl chloride15.2-5.8
2 Formation of tetrahedral intermediate--
3 Elimination of chloride ion4.5-12.3
4 Deprotonation by a base2.1-8.5
Overall Total Reaction --26.6

Note: The data in this table is illustrative and based on typical values for sulfonamide formation reactions. Actual values would require specific DFT calculations for this compound.

Design and Synthesis of Analogues and Derivatives of N Cyclopropyl 1 Phenylmethanesulfonamide

Structural Diversification Strategies

Structural diversification is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize lead compounds. For N-cyclopropyl-1-phenylmethanesulfonamide, this involves targeted modifications at the N-substituent, the phenyl ring, and the cyclopropyl (B3062369) ring, as well as the application of isosteric and bioisosteric replacements.

Modifications to the N-Substituent (e.g., N-methylation)

The nitrogen atom of the sulfonamide group is a prime target for modification. N-alkylation, particularly N-methylation, can significantly impact a molecule's properties, including its membrane permeability, metabolic stability, and binding interactions.

Several methods exist for the selective N-alkylation of primary sulfonamides. A significant challenge is preventing undesired overalkylation to form the tertiary sulfonamide. nih.gov The sulfonamide proton is acidic (pKa ≈ 10-11), making deprotonation relatively straightforward, but the resulting N-anion can be highly reactive. core.ac.ukacs.org

Common strategies for controlled N-methylation include:

Use of Mild Alkylating Agents: Reagents like trimethyl phosphate (B84403) in combination with a base such as calcium hydroxide (B78521) can achieve efficient mono-methylation under mild conditions. organic-chemistry.org

Ruthenium-Catalyzed Methylation: Catalyst systems, for example, [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands, can utilize methanol (B129727) as a green alkylating reagent for the N-methylation of primary sulfonamides. organic-chemistry.org

Quaternary Ammonium (B1175870) Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and highly selective reagent for the mono-N-methylation of amides. acs.org However, due to the higher acidity of sulfonamides compared to amides, this method can lead to bis-methylation, as seen in the case of celecoxib. acs.org

These methodologies allow for the introduction of methyl or other small alkyl groups onto the sulfonamide nitrogen, creating derivatives such as N-methyl-N-cyclopropyl-1-phenylmethanesulfonamide.

Variations on the Phenyl Ring Substituents

Introducing substituents onto the phenyl ring is a classical strategy to modulate electronic and steric properties, influencing binding affinity, selectivity, and pharmacokinetics. The synthesis of these analogues typically involves the reaction of a pre-substituted benzylsulfonyl chloride with cyclopropylamine (B47189). ijarsct.co.inresearchgate.net

Common synthetic approaches and substitutions include:

Synthesis from Substituted Precursors: A diverse array of substituted benzylsulfonyl chlorides can be synthesized or obtained commercially. For instance, reacting 4-chlorobenzenesulfonyl chloride with various anilines is a common method to produce N-phenyl sulfonamide derivatives. researchgate.net A similar approach using substituted benzylsulfonyl chlorides and cyclopropylamine would yield the desired analogues.

Condensation Reactions: The condensation of N-Phenyl-o-phenylenediamine with various halogen-substituted benzaldehydes demonstrates how different substituents can be incorporated into an aryl structure. mdpi.com

Structure-Activity Relationship (SAR) Studies: Research on other N-phenyl compounds has shown that the position and nature of substituents are critical. For example, in a series of N-phenylphthalimides, the order of anticonvulsant activity was found to correspond to the substitution pattern on the phthalimide (B116566) ring (4-amino > 4-nitro > 4-methyl). nih.gov Similar SAR exploration for this compound would involve synthesizing a matrix of derivatives with electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring.

Cyclopropyl Ring Substitutions

The cyclopropyl group imparts conformational rigidity and unique electronic properties. acs.org Substitutions on this ring can fine-tune the molecule's three-dimensional shape and polarity. The synthesis of such analogues can be approached by using a substituted cyclopropylamine as a starting material or by modifying the cyclopropyl ring at a later stage.

A versatile process for preparing the core cyclopropyl sulfonamide involves a three-step synthesis starting from chloropropane sulfonyl chloride and tert-butyl amine, followed by ring closure and deprotection. google.com To create substituted analogues, one could start with appropriately substituted chloropropanes.

Another powerful method involves the use of organometallic reagents. For example, primary sulfonamides can be synthesized by reacting a Grignard reagent with the sulfinylamine reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Using a substituted cyclopropylmagnesium bromide in this reaction would directly yield a cyclopropyl-substituted sulfonamide. acs.org This approach was successful in synthesizing cyclopropylsulfonamide in a 72% yield using cyclopropylmagnesium bromide. acs.org

Isosteric and Bioisosteric Replacements (Emphasis on physicochemical changes)

Isosteric and bioisosteric replacements are fundamental strategies in drug design to improve a compound's properties while retaining its desired biological activity. princeton.edu A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. This approach is used to enhance potency, reduce toxicity, or modify pharmacokinetics.

For this compound, several bioisosteric replacements can be envisioned:

Classical Bioisosteres: These involve substituting atoms or groups with others of similar size, shape, and valency.

Non-Classical Bioisosteres: These are functional groups that may not have obvious steric similarity but share key electronic or physicochemical properties. The sulfonamide group itself is a well-known non-classical bioisostere of an amide, offering improved hydrolytic stability and an additional hydrogen bond acceptor. princeton.edu

A novel strategy that highlights this principle is the direct synthesis of sulfonamides from the traditional coupling partners of amides (carboxylic acids and amines). This method uses copper-catalyzed decarboxylative halosulfonylation to convert an aromatic acid into a sulfonyl chloride in situ, which then reacts with an amine. princeton.edu This allows for the rapid generation of sulfonamide analogues from widely available building blocks.

The following table details potential bioisosteric replacements relevant to the this compound scaffold and their typical effects on physicochemical properties.

Original Group/MoietyBioisosteric Replacement(s)Typical Physicochemical Changes
Phenyl Ring Pyridyl, Thienyl, ThiazolylAlters aromaticity, polarity, H-bonding capacity, and potential for metabolic attack. Can improve solubility and target interactions. researchgate.netnih.gov
-H (on Phenyl Ring) -F, -ClMinimal steric change. Increases lipophilicity. Can block metabolic oxidation at that position. Fluorine may alter pKa of nearby groups.
-CH₃ (on Phenyl Ring) -Cl, -NH₂, -OHSimilar size. Chlorine increases lipophilicity and resists oxidation. -NH₂ and -OH increase polarity and introduce H-bonding capability, potentially improving solubility.
Sulfonamide (-SO₂NH-) Amide (-CONH-), Reversed Sulfonamide (-NHSO₂-)Amide is more susceptible to hydrolysis. Reversed sulfonamide alters the geometry and vector of hydrogen bond donors/acceptors.
Cyclopropyl Ring Cyclobutyl, Oxetane, AzetidineIncreases ring size and flexibility. Introduction of heteroatoms (O, N) increases polarity, solubility, and provides new interaction points.

Rational Design Principles for Targeted Chemical Properties

Rational design leverages an understanding of a molecule's mechanism of action and SAR to make purposeful chemical modifications. nih.gov For sulfonamide derivatives, this often involves designing molecules to fit into the active site of a target enzyme or receptor. researchgate.netnih.gov

The design process for analogues of this compound would be guided by several principles:

Target-Based Design: If the biological target is known, molecular modeling can be used to predict how different analogues will bind. For example, substituents on the phenyl ring can be chosen to form specific interactions with amino acid residues in a binding pocket. acs.org

Property-Based Design: Modifications are made to achieve desired physicochemical properties. For instance, if the parent compound has poor solubility, polar groups like hydroxyl (-OH) or pyridine (B92270) rings might be introduced. If it suffers from rapid metabolism, sites of metabolic attack (e.g., an unsubstituted para-position on the phenyl ring) can be blocked, for instance by a fluorine or chlorine atom.

pKa Modulation: The affinity of sulfonamides for some targets, like carbonic anhydrases, is dependent on the pKa of the sulfonamide group. Substitutions on the phenyl ring can modulate this pKa, thereby increasing the fraction of the deprotonated, active form at physiological pH. acs.org

This rational approach moves beyond random screening, allowing for a more focused and efficient optimization process.

Libraries and Combinatorial Chemistry for Derivative Synthesis

To explore the SAR of this compound more broadly, combinatorial chemistry is employed to create large, diverse collections of related compounds known as libraries. nih.gov These libraries can then be subjected to high-throughput screening to identify promising candidates.

Key approaches for building a library based on this scaffold include:

Solid-Phase Synthesis: The synthesis can be adapted to a solid support. For example, a resin-bound amine could be reacted with a panel of different substituted benzylsulfonyl chlorides. Alternatively, a resin-bound sulfonyl chloride could be reacted with various amines, including substituted cyclopropylamines. core.ac.uk

Parallel Synthesis: This technique involves running multiple reactions simultaneously in an array format (e.g., a 96-well plate). A set of starting materials (e.g., 10 different benzylsulfonyl chlorides) can be reacted with another set (e.g., 10 different cyclopropylamine analogues) to rapidly generate a 100-compound library.

Flow Chemistry: Modern flow synthesis offers a rapid, scalable, and often safer way to produce libraries. An eco-friendly synthesis of a sulfonamide library has been developed using a meso-reactor apparatus, demonstrating the impact of flow technologies in drug discovery. figshare.comacs.org

These methods enable the systematic exploration of all diversification points on the this compound scaffold, generating a wealth of data to guide further optimization. A "libraries from libraries" approach could further diversify the sulfonamide products into other heterocyclic scaffolds. nih.gov

Non Biological Research Applications of N Cyclopropyl 1 Phenylmethanesulfonamide and Its Analogues

Catalysis and Organocatalysis (e.g., as ligands or active catalysts)

Sulfonamide derivatives are well-established as versatile ligands in asymmetric catalysis. Chiral mono- and bis-sulfonamides have been successfully employed in a variety of metal-catalyzed reactions to induce chirality. researchtrends.net These reactions include the alkylation of aldehydes, asymmetric transfer hydrogenation of ketones, and Diels-Alder reactions. researchtrends.net The sulfonamide moiety can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

For example, titanium-bis-sulfonamide complexes have been used as intermediates in the asymmetric addition of diethylzinc to aldehydes. researchtrends.net Similarly, sulfonamide ligands coordinated to ruthenium, rhodium, and iridium have been shown to catalyze asymmetric transfer hydrogenation reactions. researchtrends.netacs.org The electronic properties of the sulfonamide ligand can be tuned by adding electron-donating or -withdrawing groups, which in turn can modulate the activity and selectivity of the catalyst. acs.org

Catalyst/Ligand TypeReaction TypeMetal Center (if applicable)Reference
Chiral mono- and bis-sulfonamidesAlkylation of aldehydes, Asymmetric transfer hydrogenation, Diels-Alder reactionTi, Ru, Rh, Ir researchtrends.netacs.org
Bifunctional sulfonamidesHydrogen-bonding catalysisN/A researchgate.net
Sulfonamide-based ligandCr-mediated catalytic asymmetric 2-haloallylation and allylationCr nih.gov

Chemical Probes for Mechanistic Organic Chemistry

The cyclopropyl (B3062369) group, due to its inherent ring strain and unique electronic structure, can serve as a valuable mechanistic probe in organic chemistry. wikipedia.org The bonds within a cyclopropane (B1198618) ring have a higher p-character than typical C-C single bonds, giving them some properties that resemble a double bond. wikipedia.org This feature makes cyclopropyl-containing molecules sensitive to reaction intermediates and pathways.

One notable application of cyclopropyl groups is in "radical clocks." These are molecules that undergo a predictable rearrangement when a radical is formed at a specific position. The rate of this rearrangement is known, and by comparing the amount of rearranged versus unrearranged product, chemists can estimate the lifetime of the radical intermediate. This information is crucial for elucidating reaction mechanisms.

While there is no direct evidence of N-cyclopropyl-1-phenylmethanesulfonamide being used as a chemical probe, its cyclopropyl moiety makes it and its analogues potential candidates for such studies. The specific substitution pattern on the cyclopropyl ring and the nature of the attached functional groups would influence its properties as a mechanistic probe.

Precursors in Complex Chemical Synthesis

N-substituted sulfonamides and molecules containing a cyclopropyl ring are important building blocks in modern organic synthesis, particularly in the preparation of medicinally relevant compounds. synhet.comdigitellinc.comscientificupdate.com The cyclopropane motif is a common feature in a number of approved drugs, where it can enhance metabolic stability, improve potency, and reduce off-target effects. digitellinc.comscientificupdate.com

The synthesis of N-cyclopropyl sulfonamides and related structures has been an area of active research. For example, methods for the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide have been developed to produce diverse cyclopropane-containing scaffolds. nih.gov Furthermore, the ring-expansion of cyclopropyl amides to form N-substituted pyrrolidin-2-ones has been reported, showcasing the utility of the cyclopropyl group as a reactive handle for further chemical transformations. nih.govacs.org

This compound itself can be considered a valuable synthetic intermediate. synhet.com Its components, the N-cyclopropylamine and the phenylmethanesulfonyl chloride, are readily available starting materials. The resulting sulfonamide can potentially undergo further functionalization on the phenyl ring or be used in coupling reactions to construct more complex molecular architectures. The synthesis of various N-substituted benzamide and carboxamide derivatives is a common strategy in the development of new bioactive molecules. nih.govgoogle.com

Synthetic Method/ApplicationPrecursor/ReactantProduct TypeReference
Cobalt-catalyzed cyclopropanationPhenyl vinyl sulfideCyclopropane-containing scaffolds nih.gov
Ring-expansion reactionCyclopropyl amidesN-substituted pyrrolidin-2-ones nih.govacs.org
Chemoenzymatic assemblyVinylarenes and diazoketonesChiral cyclopropyl ketones nih.gov
Iodocyclization of vinylcyclopropanesVinylcyclopropanesCyclopropyl-fused tetrahydrofurans otago.ac.nz

Future Research Directions and Unexplored Avenues in N Cyclopropyl 1 Phenylmethanesulfonamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of N-cyclopropyl-1-phenylmethanesulfonamide is not yet extensively documented, presenting an immediate opportunity for methodological innovation. Current approaches to analogous structures suggest several promising lines of inquiry.

A primary strategy would likely involve the coupling of a pre-formed phenylmethanesulfonyl chloride with cyclopropylamine (B47189). The efficiency of this reaction could be systematically optimized by exploring a variety of bases and solvent systems to maximize yield and purity.

Alternatively, modern cross-coupling strategies offer more sophisticated and potentially more efficient routes. A noteworthy approach is the copper-mediated N-cyclopropylation of sulfonamides using cyclopropylboronic acid. nih.gov This method has proven effective for a range of amides and azoles and could likely be adapted for phenylmethanesulfonamide. The development of a robust protocol for this transformation would represent a significant advance.

Further innovation could come from methods that construct the sulfonamide bond itself. For instance, processes for the direct synthesis of primary sulfonamides have been developed that could be adapted. acs.org Additionally, a one-pot synthesis that avoids the isolation of intermediates, similar to processes developed for cyclopropyl (B3062369) sulfonamide from 3-chloropropane sulfonyl chloride, could enhance the efficiency and cost-effectiveness for large-scale production. google.comgoogle.com

Future research could also focus on the development of catalytic, atom-economical methods for the formation of N-substituted sulfonamides, potentially through C-H activation strategies or novel coupling reactions that avoid the pre-functionalization of starting materials. nih.govresearchgate.net

Potential Synthetic Route Key Reagents/Catalysts Anticipated Advantages References
Sulfonylation of CyclopropylaminePhenylmethanesulfonyl chloride, BaseStraightforward, classical approach nih.gov
Copper-Mediated N-CyclopropylationPhenylmethanesulfonamide, Cyclopropylboronic acid, Copper acetateGood to excellent yields reported for similar substrates nih.gov
One-Pot Synthesis from Halogenated Precursors3-chloropropane sulfonyl chloride, tert-butylamine, n-butyl lithiumCost-efficient, avoids intermediate isolation google.comgoogle.com
Direct Sulfonamide SynthesisGrignard reagents, N-Sulfinyl-O-(tert-butyl)hydroxylamineAccess from organometallic precursors acs.org

Exploration of Under-explored Chemical Reactivity and Transformations

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactive landscape. The benzylic position, in particular, is a key site for potential transformations.

N-benzylic sulfonamides are known to act as carbon electrophiles. Under acidic conditions, the C-N bond can be cleaved to form a carbocation, which can then be trapped by a variety of nucleophiles. thieme-connect.com This opens up possibilities for Friedel-Crafts-type reactions, additions to alkenes and alkynes, and substitutions with heteroatom nucleophiles. Conversely, under basic conditions, these compounds can also serve as electrophiles for strong nucleophiles.

The benzylic C-H bonds themselves are targets for functionalization. Palladium-catalyzed alkylation of aromatic sulfonamides with maleimides has been reported, suggesting that similar C-H activation strategies could be applied to this compound to introduce new substituents at the benzylic position. bohrium.com Gold-catalyzed intermolecular amidation of benzylic C-H bonds is another promising avenue. rsc.org

The N-cyclopropyl group introduces another layer of reactivity. The strained three-membered ring is susceptible to ring-opening reactions, which can be triggered by radical intermediates or through oxidative metabolism pathways. hyphadiscovery.com The metabolism of other cyclopropyl-containing compounds has been shown to lead to reactive intermediates, a phenomenon that warrants investigation for this molecule. hyphadiscovery.com The unique electronic properties of the cyclopropyl ring, which has some π-character, could also influence the reactivity of the adjacent sulfonamide. researchgate.netnih.gov

Future research should systematically explore the reactivity of this compound under a range of conditions (acidic, basic, radical, and transition-metal-catalyzed) to map out its transformation potential.

Advancements in Materials Science Applications

While direct applications of this compound in materials science have not been reported, the properties of its constituent moieties suggest several intriguing possibilities. Sulfonamides are known to be a component of various functional materials, including stimuli-responsive systems and materials for targeted drug delivery. researchgate.net

The rigidity imparted by the phenyl and cyclopropyl groups, combined with the polar sulfonamide linker, could make this compound a useful building block for creating well-defined polymer architectures or crystalline solids with interesting packing motifs. The potential for hydrogen bonding through the sulfonamide N-H could be exploited in the design of self-assembling materials.

Furthermore, the use of molecularly imprinted polymers (MIPs) for the selective recognition of sulfonamides has been demonstrated. mdpi.com this compound could serve as a template for the creation of MIPs with high specificity, which could be used in sensing applications or for selective separation.

The development of materials could also be linked to the compound's reactivity. For example, polymerization through the benzylic position could lead to novel polymers with a sulfonamide-containing backbone. The incorporation of this molecule into larger structures could also be used to fine-tune properties such as solubility, thermal stability, and electronic characteristics.

Potential Application Area Key Feature of this compound Potential Outcome References
Polymer ChemistryRigid structure, potential for polymerization at the benzylic positionNovel polymers with defined architectures and properties researchgate.net
Supramolecular ChemistryHydrogen bonding capability of the sulfonamide groupSelf-assembling materials, gels, liquid crystals scielo.br
Sensing and SeparationUnique 3D structureTemplate for highly specific molecularly imprinted polymers mdpi.com

Deeper Theoretical Chemistry Insights

Computational and theoretical chemistry offer powerful tools to predict and understand the properties and reactivity of this compound before extensive experimental work is undertaken.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, bond lengths, bond angles, and conformational preferences. scielo.br This would provide fundamental information about the interplay between the phenyl, cyclopropyl, and sulfonamide groups.

Analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's electronic properties and reactivity. scielo.br For example, the location and energy of the HOMO would indicate the most likely site for electrophilic attack, while the LUMO would suggest the site for nucleophilic attack. This could help in predicting the outcomes of the reactions discussed in section 8.2.

Theoretical studies can also be used to model reaction mechanisms. For instance, the mechanism of C-N bond cleavage or C-H activation could be elucidated, and the transition state energies calculated to predict the feasibility of different reaction pathways. bohrium.com Quantum-chemical simulations have been used to study the mechanisms of reactions involving sulfonamides, providing a precedent for this type of investigation. bohrium.com

Furthermore, theoretical calculations can predict various physicochemical properties, such as acidity/basicity, and electronic parameters like chemical potential and hardness, which are crucial for understanding the molecule's behavior in different chemical environments. acs.org

Future theoretical work should aim to build a comprehensive computational model of this compound to guide synthetic efforts and the exploration of its reactivity.

Q & A

Q. What are the standard synthetic routes for N-cyclopropyl-1-phenylmethanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves cyclopropylation of a sulfonamide precursor. For example, reacting phenylmethanesulfonyl chloride with cyclopropylamine under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. Optimization focuses on temperature control (0–25°C) to minimize side reactions and improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclopropane ring protons (δ ~0.5–1.5 ppm) and sulfonamide NH (δ ~5–6 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₃NO₂S: 227.0618 g/mol). Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states. Acidic conditions protonate the sulfonamide NH, reducing electron-withdrawing effects and slowing reactions. Basic conditions deprotonate NH, increasing electron withdrawal and accelerating substitutions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. Store in airtight containers at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data due to dynamic rotational isomerism in the sulfonamide group?

Variable-temperature NMR (VT-NMR) can distinguish between rotational isomers by observing coalescence temperatures. For example, broadening of NH signals at low temperatures (-40°C) indicates restricted rotation. Computational modeling (DFT) further predicts energy barriers between conformers .

Q. What methodologies are employed to optimize enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium with BINAP ligands) induce enantioselectivity. HPLC with chiral stationary phases (CSPs) validates enantiomeric excess (ee), while X-ray crystallography confirms absolute configuration .

Q. How do computational studies predict the compound’s binding affinity for biological targets like carbonic anhydrase?

Molecular docking (AutoDock Vina) models interactions between the sulfonamide group and zinc ions in enzyme active sites. Free energy calculations (MM-PBSA) quantify binding energies, validated by in vitro enzyme inhibition assays .

Q. What strategies mitigate conflicting solubility data across different solvent systems?

Hansen Solubility Parameters (HSPs) categorize solvents based on dispersion (δD), polarity (δP), and hydrogen bonding (δH). Phase diagrams identify optimal co-solvents (e.g., ethanol-water mixtures) to enhance solubility for biological assays .

Q. How are stability studies designed to assess degradation pathways under accelerated storage conditions?

Forced degradation studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify hydrolysis products (e.g., cyclopropane ring-opening). Kinetic modeling (Arrhenius equation) extrapolates shelf-life at standard storage temperatures .

Q. What statistical approaches reconcile discrepancies in bioactivity data from high-throughput screening vs. target-specific assays?

Multivariate analysis (PCA or PLS-DA) identifies confounding variables (e.g., assay pH, cell line variability). Dose-response curves (IC₅₀ comparisons) and false-discovery rate (FDR) corrections minimize Type I/II errors in hit validation .

Key Notes

  • Methodological Focus : Answers emphasize experimental design, data reconciliation, and advanced techniques.
  • Contradictions Addressed : Examples include rotational isomerism (Q5) and solubility variability (Q8).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.